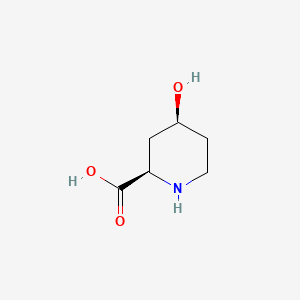
2-(Dimethylamino)-3-phenylpropanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Intermediates for Antidepressants
- The synthesis of chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an intermediate for antidepressants, has been studied using a carbonyl reductase from Sporobolomyces salmonicolor. This process highlights the use of 2-(Dimethylamino)-3-phenylpropanoic acid derivatives in the pharmaceutical industry (Zhang et al., 2015).
Chemical Synthesis and Reactions
- The compound has been used in the preparation of 3-Dimethylamino-3-phenylpropanol, indicating its role in complex chemical syntheses and reactions (Xiang, 2006).
- It serves as a starting material in various alkylation and ring closure reactions, demonstrating its versatility in creating a diverse library of compounds (Roman, 2013).
Photometric and Qualitative Reagent
- 4-Dimethylamino-1,2-phenylenediamine, a related compound, has been investigated as a photometric and qualitative reagent for selenium, suggesting potential analytical applications in chemistry (Demeyere & Hoste, 1962).
Electronic and Optical Applications
- A study on the reactivity of an air-stable dihydrobenzoimidazole n-dopant with organic semiconductor molecules underlines the potential electronic applications of derivatives of 2-(Dimethylamino)-3-phenylpropanoic acid (Jhulki et al., 2021).
- The nonlinear optical absorption of novel chalcone derivative compounds, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, was investigated, indicating its potential in optical device applications (Rahulan et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n,n-dimethylglycine, have been found to interact with enzymes like monomeric sarcosine oxidase . This enzyme is involved in the oxidative demethylation of sarcosine .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through electrostatic interactions . These interactions could potentially disrupt the normal functioning of the target, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds like n,n-dimethylglycine are involved in pathways such as glycine and serine metabolism and betaine metabolism . These pathways play crucial roles in various biological processes, including amino acid synthesis and methylation reactions.
Pharmacokinetics
Similar compounds like 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17dmag) have been found to be widely distributed to tissues but retained for longer in tumors than normal tissues . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Action Environment
The action, efficacy, and stability of 2-(Dimethylamino)-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, pH-responsive and mucoadhesive nanoparticles have been used for enhanced oral insulin delivery, demonstrating the influence of the physiological environment on the action of compounds . Additionally, factors such as temperature, presence of other substances, and the specific biological environment can also impact the compound’s action.
Propiedades
IUPAC Name |
2-(dimethylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGIQTACRLIOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938546 | |
| Record name | N,N-Dimethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-3-phenylpropanoic acid | |
CAS RN |
17469-89-5, 24268-81-3 | |
| Record name | Phenylalanine, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017469895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



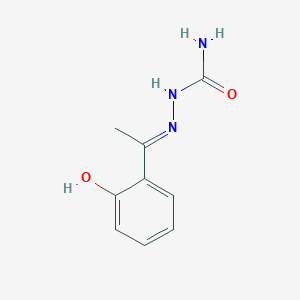



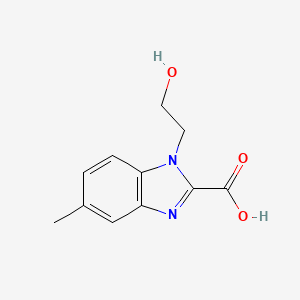

![Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone](/img/structure/B3021512.png)

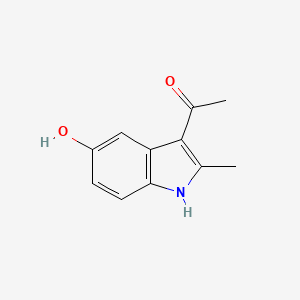
![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3021515.png)

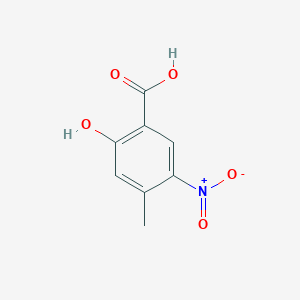
![2-[(1S)-2-Hydroxy-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3021520.png)
